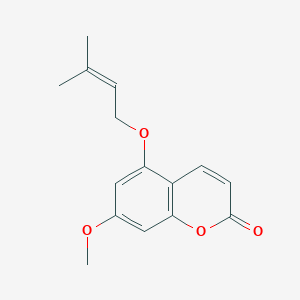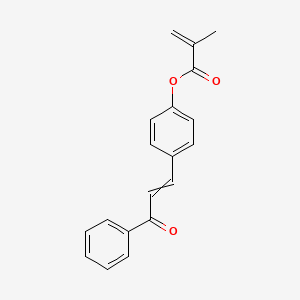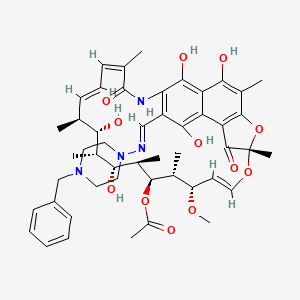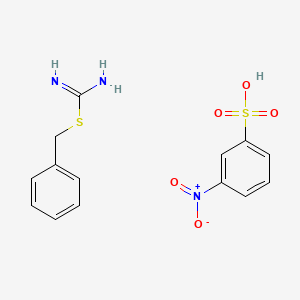![molecular formula C19H14O3 B14686417 Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one CAS No. 25742-99-8](/img/structure/B14686417.png)
Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one typically involves multi-step reactions. One common method includes the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The process often starts with readily available starting materials and involves key steps such as ring-closing metathesis and cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, carbon tetrachloride as a solvent, and various catalysts for facilitating the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield halogenated derivatives, while oxidation reactions may produce oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one has several scientific research applications:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties.
Materials Science: The compound’s unique spiro structure makes it valuable for developing new materials with high thermal stability and color purity.
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism by which Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one exerts its effects is primarily related to its spiro structure. This structure allows for efficient charge transport and high thermal stability, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and the facilitation of electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[benzo[c]fluorene-7,9’-fluorene]: Known for its use in OLEDs and high thermal stability.
Spiro[benzo[de]anthracene-7,9’-fluorene]: Another spiro compound with applications in organic electronics.
Spiro[benzo[ij]tetraphene-7,9’-fluorene]: Used in the development of blue light-emitting materials.
Uniqueness
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one stands out due to its specific spiro linkage and the presence of a dioxolan ring, which imparts unique electronic properties and makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .
Eigenschaften
CAS-Nummer |
25742-99-8 |
|---|---|
Molekularformel |
C19H14O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,5'-6H-benzo[c]fluorene]-7'-one |
InChI |
InChI=1S/C19H14O3/c20-18-13-6-2-1-5-12(13)17-14-7-3-4-8-16(14)19(11-15(17)18)21-9-10-22-19/h1-8H,9-11H2 |
InChI-Schlüssel |
JIHVYVJYFFTBEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC3=C(C4=CC=CC=C4C3=O)C5=CC=CC=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)






